Product packaging for 4-[(3-aminobenzoyl)amino]benzoic acid(Cat. No.:)

4-[(3-aminobenzoyl)amino]benzoic acid

Cat. No.: B5233505
M. Wt: 256.26 g/mol
InChI Key: FABVOZYQEAILMX-UHFFFAOYSA-N
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Description

4-[(3-Aminobenzoyl)amino]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 3-aminobenzoyl amide group. This structure classifies it as a derivative of para-aminobenzoic acid (PABA), a well-established scaffold in medicinal chemistry with extensive applications as a building block for the development of novel bioactive molecules . Compounds containing PABA and benzamide motifs are of significant interest in pharmaceutical research due to their wide range of potential biological activities, which include serving as inhibitors for enzymes like acetylcholinesterase (relevant in Alzheimer's disease research) and soluble epoxide hydrolase (a target for cardiovascular and inflammatory diseases) . The presence of both amino and carboxyl functional groups on the aromatic rings provides versatile handles for further chemical derivatization, allowing researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies . This molecule is particularly valuable in the design and synthesis of potential therapeutic agents, where it can be incorporated as a central core or linker. As a key intermediate, it is intended for use in exploratory scientific investigations, drug discovery projects, and chemical biology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O3 B5233505 4-[(3-aminobenzoyl)amino]benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-aminobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-11-3-1-2-10(8-11)13(17)16-12-6-4-9(5-7-12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABVOZYQEAILMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Spectroscopic and Structural Elucidation of Acylamino Benzoic Acid Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For a compound such as 4-[(3-aminobenzoyl)amino]benzoic acid, with its distinct aromatic regions and functional groups, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its constitution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Below is a hypothetical table of predicted NMR data based on established principles of chemical shifts for similar structures. The numbering scheme for the atoms is provided in the accompanying molecular structure diagram.

Atom Position Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
1'--~168.0
2'~7.4s~130.0
3'--~148.0
4'~6.8d~118.0
5'~7.2t~129.5
6'~7.1d~115.0
7--~167.0
1--~125.0
2, 6~7.9d~131.0
3, 5~7.7d~119.0
4--~143.0
Amide NH~10.2s-
Amine NH₂~5.3s-
Carboxylic OH~12.5s-

Note: This data is predictive and would require experimental verification.

To definitively assign each proton and carbon signal, multidimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, the doublet at ~7.9 ppm (H-2,6) would show a correlation to the doublet at ~7.7 ppm (H-3,5). Similarly, on the other aromatic ring, correlations would be observed between H-4', H-5', and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the amide proton showing a cross-peak to the carbonyl carbon (C-1') and carbons C-2' and C-6'. The protons of the 4-aminobenzoic acid ring (H-2,6 and H-3,5) would show correlations to the carboxylic carbon (C-7), confirming the connectivity of the molecule.

Currently, there are no specific studies on the polymorphs of this compound using solid-state NMR (ssNMR) available in the public literature. However, ssNMR would be a powerful tool for such an investigation. Different polymorphic forms of a compound have distinct crystalline arrangements, leading to different local electronic environments for the nuclei. These differences would manifest as variations in the chemical shifts and cross-polarization dynamics in the ssNMR spectra, allowing for the identification and characterization of different polymorphs.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental formula. For this compound (C₁₄H₁₂N₂O₃), the expected exact mass would be approximately 256.0848 g/mol .

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern would likely involve the cleavage of the amide bond, which is a common and characteristic fragmentation pathway for such molecules.

Interactive Data Table: Predicted HRMS Fragmentation

Fragment Ion (m/z) Proposed Structure/Loss
256.0848[M+H]⁺ : Parent molecular ion
239.0580[M+H - NH₃]⁺ : Loss of ammonia (B1221849) from the 3-amino group
213.0760[M+H - COOH]⁺ : Loss of the carboxylic acid group
137.0453[H₂N-C₆H₄-COOH + H]⁺ : Formation of the 4-aminobenzoic acid fragment after amide cleavage
120.0453[H₂N-C₆H₄-CO]⁺ : Formation of the 3-aminobenzoyl cation after amide cleavage

Note: This data is predictive and would require experimental verification.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Interactive Data Table: Characteristic IR and Raman Bands

Functional Group Vibrational Mode Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Amine (N-H)Stretching3400-32003400-3200
Amide (N-H)Stretching3350-32503350-3250
Carboxylic (O-H)Stretching3300-2500 (broad)-
Aromatic (C-H)Stretching3100-30003100-3000
Carboxylic (C=O)Stretching1720-16801720-1680
Amide (C=O)Stretching1680-16301680-1630
Aromatic (C=C)Stretching1600-14501600-1450
Amide (N-H)Bending1570-1515-
Amine (N-H)Bending1650-1580-

The presence of strong bands in these regions would confirm the presence of the key functional groups within the molecule.

X-ray Crystallography for Crystalline Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. A search of the Cambridge Structural Database (CSD) would be the primary method to determine if the crystal structure of this compound has been determined and deposited. While a specific entry for the title compound is not immediately apparent from initial broad searches, any discovered crystal structure would reveal:

Molecular Conformation: The dihedral angles between the two aromatic rings and the planarity of the amide bond.

Bond Lengths and Angles: Precise measurements that can indicate electronic effects, such as conjugation.

Intermolecular Interactions: The presence of hydrogen bonding involving the carboxylic acid, amine, and amide functional groups, which would dictate the crystal packing.

Should a crystal structure be identified, the crystallographic data would be presented in a table similar to the one below.

Interactive Data Table: Hypothetical X-ray Crystallographic Data

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)-
b (Å)-
c (Å)-
α (°)90
β (°)-
γ (°)90
Volume (ų)-
Z(Number of molecules in the unit cell)
Density (calc)-

Note: This data is hypothetical and contingent on the availability of a published crystal structure.

Chiroptical Spectroscopy for Stereochemical Characterization (if chiral analogues are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since this compound is an achiral molecule (it does not possess a stereocenter and has a plane of symmetry), it will not exhibit any chiroptical activity. Therefore, these techniques are not applicable for the stereochemical characterization of this specific compound. Should chiral analogues be synthesized (for example, by introducing a chiral center in a substituent), then chiroptical spectroscopy would become a relevant and powerful tool for determining their absolute configuration.

Molecular and Cellular Research of 4 3 Aminobenzoyl Amino Benzoic Acid Derivatives

Investigation of Molecular Interactions with Biological Macromolecules (In Vitro Studies)

In vitro studies are fundamental to understanding the direct interactions between small molecules and biological targets such as enzymes and proteins. For derivatives related to 4-[(3-aminobenzoyl)amino]benzoic acid, these investigations have primarily centered on their ability to modulate the activity of clinically relevant enzymes.

The exploration of enzyme inhibition provides crucial information on the mechanism of action and the structure-activity relationships (SAR) of potential drug candidates. Research into compounds structurally related to this compound has revealed inhibitory activity against several key enzymes.

Human monoamine oxidases (hMAO-A and hMAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets in the treatment of neurological disorders. While direct studies on this compound are limited, research on related structures provides valuable data.

A study on pyridazinobenzylpiperidine derivatives showed that many of the synthesized compounds exhibited a preference for inhibiting MAO-B over MAO-A. researchgate.netdntb.gov.ua For instance, compound S5, a pyridazinobenzylpiperidine derivative with a 3-chloro substitution, was identified as the most potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC50) value of 0.203 µM. researchgate.netdntb.gov.ua This compound displayed a competitive and reversible inhibition mechanism with a Ki value of 0.155 ± 0.050 µM and demonstrated a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.netdntb.gov.ua In contrast, its inhibition of MAO-A was weak, with an IC50 value of 3.857 µM. researchgate.netdntb.gov.ua Another related compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, also showed selective inhibition of hMAO-B with an IC50 value of 3.47 μM, compared to 43.3 μM for hMAO-A. nih.gov

Table 1: hMAO Inhibition by Related Compounds

Compound Target IC50 (µM) Selectivity Index (SI) for MAO-B
S5 (pyridazinobenzylpiperidine derivative) hMAO-B 0.203 researchgate.netdntb.gov.ua 19.04 researchgate.netdntb.gov.ua
hMAO-A 3.857 researchgate.netdntb.gov.ua
S16 (pyridazinobenzylpiperidine derivative) hMAO-B 0.979 researchgate.netdntb.gov.ua Not specified
4-(2-methyloxazol-4-yl)benzenesulfonamide hMAO-B 3.47 nih.gov 12.5 nih.gov

Ribonucleotide reductase (RR) is an essential enzyme for DNA synthesis and repair, making it a target for anticancer agents. Investigations into arylhydroxamic acids, which are structurally related to the target compound, have been conducted. A study of various benzoylhydroxamic acid derivatives revealed that 4-aminobenzoylhydroxamic acid was inactive as an RR inhibitor. nih.gov Similarly, the 2-hydroxy-4-aminobenzoyl compound was also found to be inactive. nih.gov However, other substituted pyridine (B92270) carboxaldehyde thiosemicarbazones have shown activity. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) was identified as a potent inhibitor of RR activity and L1210 cell growth. researchgate.net

Influenza virus neuraminidase (NA) is a key target for antiviral drugs. A class of specific NA inhibitors based on benzoic acid derivatives has been designed. nih.gov Initial studies synthesized and tested rudimentary inhibitors, including 4-(acetylamino)-3-aminobenzoic acid, which showed moderate inhibition of NA activity. nih.gov

Further research led to the development of more potent inhibitors. A benzoic acid derivative, NC-5 (4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid), was found to inhibit influenza A viruses with 50% effective concentrations (EC50) of 33.6 μM for H1N1 and 32.8 μM for an oseltamivir-resistant strain. nih.gov Another compound, 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid, demonstrated high selectivity and potency against type A (H2N2) influenza NA with an IC50 of 1 µM. umn.edu

Table 2: Neuraminidase Inhibition by Related Benzoic Acid Derivatives

Compound Virus/Enzyme IC50 / EC50 (µM)
NC-5 Influenza A (H1N1) 33.6 (EC50) nih.gov
Oseltamivir-resistant H1N1 32.8 (EC50) nih.gov
4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid Type A (H2N2) Influenza NA 1 umn.edu

Multidrug resistance-associated proteins (MRPs), particularly MRP1 and MRP2, are membrane transporters that contribute to drug resistance in cancer cells by effluxing therapeutic agents. A novel 4-aminobenzoic acid derivative has been identified as a selective and potent inhibitor of these proteins. nih.govnih.gov The compound, 4-[(5,6,7,8-tetrahydro-4-oxo-4H- nih.govbenzothieno[2,3-d] nih.govnih.govthiazin-2-yl)amino]benzoic acid (Compound 1), was found to be approximately six times more potent than the known inhibitor MK571 at inhibiting MRP1. nih.govnih.gov Its effect on MRP2 was comparable to that of MK571. nih.govnih.gov Structural analogs sharing the 4-aminobenzoic acid substructure also showed inhibitory activity against MRP1, highlighting the importance of the carboxyl group for MRP inhibition and selectivity. nih.govnih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. Derivatives of aminobenzoic acid have been extensively studied for this purpose. nih.govnih.govnih.gov

A study involving the synthesis of various 2-, 3-, and 4-aminobenzoic acid derivatives identified several potent inhibitors. researchgate.net One benzoyl-containing compound (5b) demonstrated the highest inhibition potential against AChE with an IC50 value of 1.66 ± 0.03 µM. researchgate.net For BChE, a different derivative (2c, benzylaminobenzoic acid) showed the highest inhibitory potential with an IC50 value of 2.67 ± 0.05 µM. researchgate.netnih.gov Molecular docking studies supported these findings, showing favorable binding energies for these compounds within the active sites of their respective enzymes. researchgate.net Research on simple m-aminobenzoic acid derivatives also yielded a compound (1b) that was found to be more potent in inhibiting acetylcholinesterase than the standard drugs galanthamine (B1674398) and tacrine (B349632). nih.govumn.edu

Table 3: Cholinesterase Inhibition by Related Aminobenzoic Acid Derivatives

Compound ID Target Enzyme IC50 (µM)
5b Acetylcholinesterase (AChE) 1.66 ± 0.03 researchgate.net
2c (benzylaminobenzoic acid) Butyrylcholinesterase (BChE) 2.67 ± 0.05 researchgate.netnih.gov

| Compound 1b (m-Aminobenzoic acid derivative) | Acetylcholinesterase (AChE) | More potent than galanthamine and tacrine nih.govumn.edu |

Enzyme Inhibition Studies and Mechanistic Insights

Cyclooxygenase and Lipoxygenase Interactions (Related compounds)

Derivatives of 4-aminobenzoic acid have been investigated for their interactions with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a similar structural backbone, identified compounds with potent and selective inhibitory activity against 12-lipoxygenase (12-LOX). Notably, the most promising of these compounds demonstrated excellent selectivity over other related lipoxygenases and cyclooxygenases. Specifically, compounds designated as 35 and 36 in the study displayed nanomolar potency against 12-LOX. This research highlights the potential for developing selective inhibitors of key enzymes in the eicosanoid signaling pathway by modifying the 4-aminobenzoic acid scaffold. Chronic inflammation is a critical factor in the development and progression of certain cancers, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2 are key players. Research into a hydrazide derivative of para-aminobenzoic acid, DAB-1, and its subsequent modifications, such as DAB-2-28, has shown significant inhibition of iNOS and COX-2 expression.

Receptor Binding Profiling and Ligand-Target Characterization

The characterization of how this compound derivatives bind to specific receptors is crucial for understanding their mechanism of action. For instance, research on a series of 3-((4-benzylpyridin-2-yl)amino)benzamides, which are structurally related, identified them as potent G protein-biased agonists for GPR52, a G protein-coupled receptor. In silico docking studies have been employed to elucidate the binding modes of new inhibitors, such as in the case of isatin-aminobenzoic acid hybrids with the histidine kinase/WalK of B. subtilis. Another study identified 3-((4-nitronaphthalen-1-yl)amino)benzoic acid as a competitive inhibitor of aldo-keto reductase 1C3 (AKR1C3) and an antagonist of the androgen receptor (AR). This particular compound was unique among the tested naphthyl derivatives for its dual activity.

Modulation of Cellular Pathways in Isolated Cell Lines (In Vitro)

In vitro studies using isolated cell lines are fundamental to elucidating the cellular effects of novel compounds. Derivatives of 4-aminobenzoic acid have been shown to modulate various cellular pathways, leading to outcomes such as antiproliferative and antimicrobial effects. For example, the antiproliferative activity of certain benzodiazine heterocycles has been evaluated against several human cancer cell lines, demonstrating significant anticancer activity.

Derivatives of 4-aminobenzoic acid have demonstrated notable antiproliferative activity against a range of cancer cell lines.

MCF-7 (Breast Cancer): Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested for their antiproliferative effects. Compound 2 in this series showed the best activity against the MCF-7 cell line, with an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM). Another study on coumarin-triazole hybrids identified compounds with IC50 values between 2.66 and 10.08 µM against MCF-7 cells.

HepG2 (Liver Cancer): Schiff bases derived from 4-aminobenzoic acid have exhibited significant cytotoxicity against the HepG2 cancer cell line. Some of these derivatives showed IC50 values greater than or equal to 15.0 µM. The cytotoxicity of these compounds is influenced by the nature of the aldehyde used in their synthesis. For example, the substitution of a methyl group with a more lipophilic tert-butyl group was found to increase toxicity nearly twelve-fold.

HCT-116 (Colorectal Cancer): Certain 4H-pyran derivatives have been evaluated for their cytotoxic effects on HCT-116 cells. Two such derivatives, 4d and 4k, were found to suppress the proliferation of these cells with IC50 values of 75.1 µM and 85.88 µM, respectively. These compounds appear to act by inhibiting cyclin-dependent kinase 2 (CDK2) activity and inducing apoptosis through the activation of the caspase-3 gene. Other studies have also reported the antiproliferative activities of various compounds against HCT-116 cells.

Antiproliferative Activity of 4-Aminobenzoic Acid Derivatives

Compound Type Cell Line IC50 (µM) Source
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 2) MCF-7 0.013
Coumarin-triazole hybrids MCF-7 2.66 - 10.08
Schiff bases HepG2 ≥ 15.0
4H-pyran derivative (4d) HCT-116 75.1
4H-pyran derivative (4k) HCT-116 85.88
Benzimidazole-derived chalcones HCT-116 (p53+/+) 1.34 - 1.63

The modification of the 4-aminobenzoic acid structure has yielded derivatives with significant antimicrobial properties.

Antibacterial Activity: Schiff bases of 4-aminobenzoic acid have demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) starting from 15.62 µM. Isatin-aminobenzoic acid hybrids have shown selective high activity against Gram-positive bacteria, with one compound exhibiting an MIC of 0.09 mmol/L against S. aureus and B. subtilis. Ester and amide derivatives of para-amino benzoic acid have also been found to be effective antibacterial agents against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Salmonella enterica, Pseudomonas aeruginosa) bacteria.

Antifungal Activity: Derivatives of 4-aminobenzoic acid have also been shown to possess potent broad-spectrum antifungal properties, with MICs of ≥ 7.81 µM. The effectiveness of these derivatives as antifungal agents has been demonstrated against strains such as Candida albicans.

Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives

Compound Type Organism Activity (MIC) Source
Schiff bases Methicillin-resistant S. aureus from 15.62 µM
Schiff bases Fungal strains ≥ 7.81 µM
Isatin-aminobenzoic acid hybrid (Cmpd 2a) S. aureus, B. subtilis 0.09 mmol/L

Bioconjugation and Probe Development utilizing Amide Functional Groups

The amide functional groups present in this compound and its derivatives offer opportunities for bioconjugation and the development of molecular probes. The parent molecule, para-aminobenzoic acid (PABA), has been investigated as a probe to study glycine (B1666218) conjugation, an important phase II metabolic pathway. PABA can be metabolized through N-acetylation or conjugation with glycine to form 4-aminohippuric acid. This characteristic makes PABA a useful tool for assessing the capacity of the glycine conjugation system. The amino and carboxyl groups of PABA and its derivatives are amenable to various chemical modifications, allowing for their linkage to other molecules to create probes or targeted therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 4 3 Aminobenzoyl Amino Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of a molecule. These methods allow for the detailed analysis of a molecule's electronic structure, which in turn governs its reactivity and physical properties. While specific DFT studies on 4-[(3-aminobenzoyl)amino]benzoic acid are not widely published, the methodologies are well-established and have been applied to structurally similar compounds, such as derivatives of 4-aminobenzoic acid. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. For analogous compounds, DFT calculations have been employed to determine these energy values and predict stability. researchgate.net

Table 1: Illustrative HOMO-LUMO Energy Data for a Related Compound (Data is for illustrative purposes and not for this compound)

Computational ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE) 5.0

This table illustrates the type of data obtained from DFT calculations on related molecules. The values are hypothetical and serve to demonstrate the concept.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.govresearchgate.netjpbs.inekb.egresearchgate.net

Binding mode analysis involves examining the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein. researchgate.net For this compound, key interaction hotspots would likely involve the functional groups capable of forming hydrogen bonds, namely the carboxylic acid and the two amino groups. The aromatic rings can also participate in π-π stacking or hydrophobic interactions with the protein's active site.

In studies of related 4-aminobenzoic acid derivatives, docking analyses have revealed that the amino and carboxyl groups are frequently involved in forming crucial hydrogen bonds with key residues in the target protein's active site, anchoring the ligand in a favorable conformation for inhibition. nih.gov

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between the ligand and the protein. jpbs.in The score is typically expressed in units of energy (e.g., kcal/mol), with a more negative score indicating a stronger predicted binding affinity. These scores are used to rank different potential ligands or different binding poses of the same ligand.

Validation of the docking protocol is a critical step and is often performed by redocking a known co-crystallized ligand into the protein's active site. If the docking program can accurately reproduce the experimentally determined binding pose, the protocol is considered validated.

Table 2: Illustrative Molecular Docking Results for Related Aminobenzoic Acid Derivatives (Data is for illustrative purposes and not for this compound)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative AProtein Kinase-8.5ASP86, LYS23, GLU54
Derivative BDihydrofolate Reductase-9.2ILE7, ARG57, SER120 nih.gov
Derivative CDNA Gyrase-7.9ASP73, GLY77, THR165

This table provides examples of docking scores and interacting residues for related compounds to illustrate the output of molecular docking studies.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes, flexibility, and stability of molecules and their complexes.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or when bound to a protein. The simulations can reveal the most stable conformations of the molecule and the dynamics of its functional groups.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the complex over a period of nanoseconds or longer, researchers can observe whether the key interactions are maintained and whether the ligand remains stably bound in the active site. This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking alone. Studies on related molecules like benzocaine (B179285) have utilized MD simulations to understand their interactions with biological membranes. nih.gov

Ligand-Target Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of a ligand interacting with its biological target. These simulations can predict the stability of binding, key intermolecular interactions, and conformational changes that occur over time.

For compounds structurally related to this compound, MD simulations have been crucial in elucidating binding modes. For instance, in studies of inhibitors targeting enzymes, MD simulations can reveal the stability of the ligand within the active site. It has been shown that strong non-covalent interactions are key for the stability of a ligand inside a protein's active site, and such binding can even induce conformational changes in the protein. nih.gov The core structure of this compound, featuring two aromatic rings linked by an amide bond and possessing both a carboxylic acid group and an amino group, allows for a variety of interactions such as hydrogen bonds, π-π stacking, and electrostatic interactions.

MD simulations on polyamide membranes, which contain functional groups like those in the target molecule (amide, carboxyl), have shown how these groups interact with their environment. Water molecules tend to localize around carboxyl groups, which can influence the exposure of hydrophobic portions of a molecule and thereby affect its interactions with binding partners. rsc.org Similarly, the amine and amide groups in this compound would be expected to form specific and stable hydrogen bonds with receptor sites, a critical factor for stable ligand-target complex formation.

In a molecular dynamics study of a compound containing a p-aminobenzoic acid (PABA) moiety, the molecule was found to be stable within the active site of its target protein over a 100-nanosecond simulation, indicating a stable binding complex. nih.gov Such studies underscore the importance of both the aromatic rings and the functional groups in establishing and maintaining binding.

Solvent Effects on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational and experimental studies on aminobenzoic acid derivatives reveal the importance of solvent-solute interactions.

Studies on ortho-aminobenzoic acid derivatives using ab-initio calculations have shown that the most stable conformation involves the carbonyl oxygen being positioned near the ortho-amino group. nih.gov The polarity and hydrogen-bonding capacity of the solvent can alter spectroscopic properties. For many aminobenzoic acid derivatives, the relationship between the Stokes shift and the solvent's orientational polarizability follows the general Onsager-Lippert model. nih.gov However, in protic solvents or those with strong electron-accepting characteristics, specific hydrogen bonds can form between the solvent and the solute, which may dominate over any intramolecular hydrogen bonds. nih.gov

Research on p-aminobenzoic acid (PABA) derivatives has demonstrated that solvent interactions are crucial in determining excited-state behavior, such as intramolecular charge transfer (ICT). researchgate.net The nature of the solvent-solute interaction, whether through hydrogen bonding in protic solvents or other forces in aprotic solvents, dictates the thermodynamics of such processes. researchgate.net For this compound, the presence of multiple hydrogen bond donor and acceptor sites (the carboxylic acid, the amide, and the amine) suggests that its conformation and electronic properties would be highly sensitive to the solvent environment. For example, micro-hydration studies on PABA show how surrounding water molecules interact with the functional groups, which is critical for understanding its behavior in aqueous biological systems. nih.gov

Table 1: Effect of Solvent on Spectroscopic Properties of Aminobenzoic Acid Isomers
CompoundSolventAbsorbance Max (nm)Emission Max (nm)
p-Aminobenzoic Acid (PABA)Water~288~340
p-Aminobenzoic Acid (PABA)Acetonitrile~295~350
3-Aminobenzoic Acid (3-ABA)Water~290~400
3-Aminobenzoic Acid (3-ABA)Acetonitrile~300~410
o-Aminobenzoic Acid (ANA)Water~310~400
o-Aminobenzoic Acid (ANA)Acetonitrile~320~415
Data are illustrative, based on findings for aminobenzoic acid isomers which show shifts in absorbance and emission spectra depending on solvent polarity and positioning of functional groups. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for guiding drug design.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. This "pharmacophore hypothesis" can then be used as a 3D query to search large chemical databases for new potential ligands, a process known as virtual screening.

For classes of compounds related to this compound, this approach has been widely used. For example, molecular hybridization approaches have combined the 4-aminobenzoic acid pharmacophore with other aromatic aldehydes to create novel Schiff bases with antimicrobial and cytotoxic activities. nih.govmdpi.com The 4-aminobenzoic acid scaffold is recognized as a versatile building block in medicinal chemistry precisely because it can be readily incorporated into more complex structures to meet the spatial and electronic requirements of a pharmacophore model. nih.govnih.gov

In a typical workflow, a set of known active molecules is aligned, and common features are extracted to build a pharmacophore model. This model is then validated for its ability to distinguish active from inactive compounds. Subsequently, the model is used to screen databases of millions of compounds to identify "hits" that match the pharmacophore. These hits can then be further evaluated using more computationally intensive methods like molecular docking and MD simulations before being selected for chemical synthesis and biological testing. This strategy significantly streamlines the early stages of drug discovery.

Applications in Advanced Materials Science and Chemical Engineering

Polymer Chemistry: Synthesis of Poly(acylamino benzoic acid) and Copolymers

The synthesis of high-performance polymers from aromatic monomers is a cornerstone of modern materials science. Aminobenzoic acids are particularly useful in this regard, capable of forming thermally stable aromatic polyamides.

The integration of aminobenzoic acid monomers into polymer backbones is typically achieved through condensation polymerization. In the case of a molecule like 4-[(3-aminobenzoyl)amino]benzoic acid, the terminal carboxylic acid and amino groups can react to form amide linkages, leading to the formation of a poly(acylamino benzoic acid). Research on poly(p-aminobenzoic acid) demonstrates that high molecular weight, thermally resistant polymers can be synthesized. google.com The polymerization process often requires anhydrous conditions to prevent hydrolysis of the reactive monomer, and can be carried out in a non-aqueous, single-phase system. google.com

These monomers can also be copolymerized with other difunctional compounds, such as diamines and diacid chlorides, to create copolymers with tailored properties. google.com For instance, copolymers of aminobenzoic acid and aniline (B41778) have been synthesized, with the resulting material's properties, such as thermal stability and electrical conductivity, being influenced by the monomer feed ratio.

The development of functional polymers with specific research objectives in mind often involves the incorporation of monomers with particular chemical functionalities. Aminobenzoic acid-derived polymers can be designed for a range of applications. For example, polymers functionalized with aminobenzoic acid groups have been developed as adsorbents for the removal of antibiotics from wastewater. In one study, styrene-divinylbenzene copolymers were functionalized with aminobenzoic acid groups, and their adsorption performance for tetracycline, sulfamethoxazole, and amoxicillin (B794) was evaluated.

The following table summarizes the nitrogen content of these functionalized polymers, which correlates with the degree of functionalization.

PolymerCross-linking Degree (% DVB)Nitrogen Content (%)
PAB16.70.47
PAB2100.85
PAB3151.30

This data is illustrative of functionalization with aminobenzoic groups and is based on research with related compounds.

These functionalized polymers exhibited significant adsorption capacities for certain antibiotics, demonstrating the potential for creating materials for environmental remediation.

Electrochemical Sensor Development Using Electropolymerized Films

Electropolymerization is a versatile technique for modifying electrode surfaces with thin, uniform polymer films, creating electrochemical sensors with enhanced sensitivity and selectivity.

The fabrication of poly(aminobenzoic acid) modified electrodes involves the electrochemical oxidation of the aminobenzoic acid monomer at the electrode surface. This process can be achieved by cyclic voltammetry or by applying a constant potential. mdpi.comdigitellinc.com For instance, a poly(4-aminobenzoic acid) (poly(4-ABA)) film can be deposited on a glassy carbon electrode by repeated potential scanning in a solution containing the 4-ABA monomer. mdpi.com The resulting polymer film possesses terminal carboxylic acid groups that can be used for further functionalization or for direct interaction with analytes. digitellinc.com The thickness and properties of the polymer film can be controlled by parameters such as the number of cycles, scan rate, and monomer concentration. mdpi.com

One study reported that a poly(4-ABA)-based electrode exhibited a significant increase in its effective surface area and a substantial decrease in electron transfer resistance compared to a bare glassy carbon electrode, highlighting the improved electrochemical properties of the modified surface. mdpi.comnih.gov

Poly(aminobenzoic acid) modified electrodes have been successfully employed for the detection of a variety of analytes in different research matrices. The functional groups on the polymer film can interact with target molecules, leading to a measurable electrochemical response. For example, a sensor based on electropolymerized 4-aminobenzoic acid has been developed for the simultaneous determination of the food azo dyes sunset yellow FCF and tartrazine. mdpi.comnih.gov The sensor demonstrated high sensitivity and selectivity, with low detection limits for both dyes. mdpi.comnih.gov

Another application involves the development of a molecularly imprinted polymer (MIP) sensor for the detection of melamine (B1676169). researchgate.net In this approach, a poly(para-aminobenzoic acid) film was electropolymerized in the presence of the melamine template molecule, creating specific recognition sites within the polymer matrix. researchgate.net This MIP sensor showed high selectivity and sensitivity for melamine in milk products. researchgate.net

The table below presents the performance characteristics of a poly(4-ABA)-based sensor for the simultaneous detection of two food dyes.

AnalyteLinear Range (µmol L⁻¹)Detection Limit (nmol L⁻¹)
Sunset Yellow FCF0.010–0.75 and 0.75–5.02.3
Tartrazine0.010–0.75 and 0.75–5.03.0

This data is based on research using a poly(4-aminobenzoic acid) modified electrode. mdpi.com

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

The adsorption of organic molecules onto metal surfaces to inhibit corrosion is a critical area of research in chemical engineering. Aminobenzoic acids have been investigated as effective corrosion inhibitors for various metals in acidic environments. bohrium.comresearchgate.net The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic ring, which can interact with the metal surface. researchgate.net

The inhibition mechanism involves the adsorption of the aminobenzoic acid molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. The adsorption process is often found to follow the Langmuir adsorption isotherm. researchgate.netresearchgate.net

Studies on the isomers of aminobenzoic acid (ortho, meta, and para) as corrosion inhibitors for aluminum in nitric acid have shown that the inhibition efficiency can be influenced by the position of the amino group on the benzene (B151609) ring. researchgate.net It was found that ortho-aminobenzoic acid was the most effective inhibitor, followed by the meta and para isomers. researchgate.net This suggests that the molecular structure and the orientation of the molecule on the metal surface play a crucial role in the inhibition performance.

Polarization studies have indicated that aminobenzoic acids can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. researchgate.netresearchgate.net

Adsorption Isotherm Modeling for Metal Surface Interactions

The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. The adsorption characteristics of this compound on a metal surface, such as mild steel in an acidic medium, can be described using various adsorption isotherm models. These models provide insight into the nature of the interaction between the inhibitor molecules and the metal.

Research on similar aromatic compounds containing amino and carboxyl groups, such as aminobenzoic acid isomers, indicates that their adsorption is a spontaneous process. bohrium.comresearchgate.net The adsorption mechanism for this compound is expected to involve its heteroatoms (nitrogen and oxygen) and π-electrons of the benzene rings interacting with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net

Several isotherm models can be used to fit experimental data. The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Frumkin isotherm accounts for lateral interactions between the adsorbed molecules. The Temkin isotherm applies to adsorption on heterogeneous surfaces.

To illustrate how data from such an investigation would be analyzed, the following table presents hypothetical data for the adsorption of this compound on mild steel, fitted to the Langmuir model. The Langmuir isotherm is represented by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A high K_ads value indicates strong adsorption and, consequently, high inhibition efficiency.

Interactive Table 6.3.1.1: Hypothetical Langmuir Adsorption Isotherm Parameters This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.

Parameter Value Interpretation
K_ads (L/mol) 1.85 x 10⁴ Indicates strong adsorption onto the metal surface.
ΔG°_ads (kJ/mol) -34.2 A negative value signifies a spontaneous adsorption process. Values around -40 kJ/mol suggest a mix of physisorption and chemisorption.

| | 0.998 | A high correlation coefficient suggests the Langmuir model is a good fit for the adsorption behavior. |

Electrochemical and Surface Characterization of Inhibited Materials

Electrochemical techniques are essential for quantifying the corrosion protection performance of inhibitor films. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods used to study the kinetics of corrosion reactions at the metal-electrolyte interface. mdpi.commdpi.com

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data, plotted as a Tafel plot (potential vs. log current density), provides key parameters such as the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic (βa) and cathodic (βc) Tafel slopes. A significant decrease in i_corr and a shift in E_corr in the presence of the inhibitor confirm its effectiveness. For an inhibitor like this compound, which has both amino and carboxyl groups, it is likely to act as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. ekb.eg

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the system to the flow of AC current at various frequencies. The resulting data can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value indicates a more effective inhibition as it signifies greater resistance to charge transfer processes associated with corrosion. researchgate.net The decrease in C_dl value upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor molecules at the metal/solution interface.

Interactive Table 6.3.2.1: Hypothetical Electrochemical Parameters for Mild Steel in 1M HCl This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.

Condition E_corr (mV vs. SCE) i_corr (μA/cm²) R_ct (Ω·cm²) C_dl (μF/cm²) Inhibition Efficiency (%)
Blank (No Inhibitor) -480 950 45 120 -

| With Inhibitor | -455 | 57 | 850 | 45 | 94.0 |

Metal-Organic Frameworks (MOFs) and Coordination Polymer Research

The structural characteristics of this compound, particularly its multiple coordination sites (a carboxylate group and an amino group) and the conformational flexibility imparted by the central amide bond, make it a highly promising organic linker for the design of novel Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org

Ligand Design for Self-Assembly Processes

The design of functional MOFs relies heavily on the judicious selection of organic linkers. researchgate.net The compound this compound offers several advantages as a ligand:

Multiple Coordination Sites: The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), while the amino group can also act as a coordination site. This allows for the formation of complex and robust network structures. frontiersin.org

Amide Functionality: The central amide group can participate in hydrogen bonding, which can direct the self-assembly process and reinforce the final framework structure, enhancing its stability. researchgate.net

Flexibility: Unlike rigid linkers, the amide bond introduces a degree of rotational freedom, allowing the ligand to adopt different conformations. This can lead to the formation of dynamic frameworks that respond to external stimuli such as guest molecules. nih.gov

Functionalization: The presence of the amine group provides a site for post-synthetic modification, allowing the properties of the MOF to be tailored for specific applications after the initial framework has been constructed. rsc.org

The synthesis of coordination polymers using the simpler 4-aminobenzoic acid has been shown to result in one-dimensional chain structures that extend into three-dimensional supramolecular assemblies through hydrogen bonding. nih.gov The more complex structure of this compound would be expected to form more intricate and potentially porous architectures due to its increased length and multiple functional groups.

Functional Material Design and Characterization

MOFs constructed using this compound as a linker are anticipated to be functional materials with applications in areas such as gas storage, separation, and catalysis. nih.govmdpi.com The amine and amide groups lining the pores of such a MOF could create specific binding sites for molecules like carbon dioxide. rsc.org

The characterization of these materials would involve a suite of analytical techniques:

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional structure of the MOF, revealing the coordination environment of the metal ions, the connectivity of the linkers, and the pore geometry. nih.gov

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to assess its crystallinity and stability after various treatments. researchgate.net

Thermogravimetric Analysis (TGA): This technique is used to evaluate the thermal stability of the MOF, identifying the temperatures at which guest solvent molecules are removed and at which the framework itself begins to decompose. researchgate.net Amine-functionalized MOFs often show distinct weight loss steps corresponding to the loss of solvent followed by the decomposition of the organic linker at higher temperatures. nih.gov

Gas Adsorption Analysis: Nitrogen or argon adsorption-desorption isotherms at cryogenic temperatures are used to determine the porosity of the material, including its specific surface area (often calculated using the BET method) and pore volume.

The design and synthesis of MOFs using linkers like this compound represent a promising avenue for creating new crystalline materials with tailored properties and advanced functionalities.

Future Research Trajectories and Interdisciplinary Outlooks for Acylamino Benzoic Acid Derivatives

Exploration of Novel Synthetic Pathways for Complex Derivatives

The synthesis of complex acylamino benzoic acid derivatives is a cornerstone of their continued development. While traditional methods like the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride, have been foundational, the future points towards more sophisticated and efficient synthetic strategies. tifr.res.in Modern organic synthesis is increasingly focused on methodologies that offer higher yields, milder reaction conditions, and greater functional group tolerance.

Future research will likely prioritize the development and optimization of several key synthetic approaches:

Coupling Reagent-Mediated Synthesis: The use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds from carboxylic acids and amines is a well-established technique. jove.com Ongoing research is focused on discovering new coupling agents that minimize side reactions and are more environmentally benign.

Acid Halide and Anhydride Chemistry: The reaction of amines with highly reactive acid halides and anhydrides remains a primary method for amide synthesis. jove.com Future work in this area may involve the development of novel catalysts that can control the reactivity of these reagents, allowing for more selective acylations.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies represent a significant leap forward in synthetic efficiency. Flow chemistry allows for the continuous synthesis of compounds with precise control over reaction parameters, while microwave-assisted synthesis can dramatically reduce reaction times. mdpi.comresearchgate.net The application of these techniques to the synthesis of complex acylamino benzoic acid derivatives is an active area of research.

Biocatalysis: The use of enzymes to catalyze the formation of amide bonds is a growing field. mdpi.com This approach offers the potential for highly selective and environmentally friendly syntheses, and future research will likely identify enzymes capable of producing a wide range of acylamino benzoic acid derivatives.

A summary of common synthetic methods for amide bond formation is presented in the table below.

Synthetic MethodReagentsKey Features
Schotten-Baumann ReactionAmine, Acid Chloride, BaseA classic method for amide synthesis. tifr.res.in
Coupling Reagent-MediatedCarboxylic Acid, Amine, DCC/EDCUtilizes a dehydrating agent to facilitate amide bond formation.
Acid Anhydride MethodAmine, Acid AnhydrideA common method, though anhydrides are less reactive than acid halides.
Flow ChemistryContinuous flow of reagentsOffers precise control over reaction conditions and scalability. researchgate.net
Microwave-Assisted SynthesisMicrowave irradiationCan significantly reduce reaction times. mdpi.com

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery. nuvisan.comupenn.eduagilent.com Acylamino benzoic acid derivatives, with their synthetically accessible core structure, are ideal candidates for inclusion in large chemical libraries. The ability to systematically modify the substituents on the aromatic rings and the acyl group allows for the generation of vast numbers of structurally diverse analogs.

Future efforts in this domain will focus on:

Designing Focused Libraries: Rather than creating large, random libraries, the trend is towards the design of smaller, more focused libraries of compounds that are tailored to interact with specific biological targets.

Developing Novel Scaffolds: While 4-[(3-aminobenzoyl)amino]benzoic acid provides a robust scaffold, researchers will continue to explore novel core structures to expand the chemical space of these libraries.

Improving Screening Technologies: The development of more sensitive and efficient HTS assays will be crucial for identifying active compounds from these large libraries. This includes the use of ultra-high-throughput screening platforms that can assess millions of compounds in a short period. nih.gov

Development of Advanced Research Probes and Chemical Tools

Beyond their therapeutic potential, acylamino benzoic acid derivatives are being developed as sophisticated tools for chemical and biological research. Their inherent structural features can be modified to create probes that can be used to study complex biological processes.

Key areas of future development include:

Fluorescent Probes: By incorporating fluorophores into the structure of acylamino benzoic acid derivatives, it is possible to create probes that can be used to visualize and track biological molecules and events in real-time.

Derivatization Agents: Chemical derivatization can be used to modify the structure of an analyte to improve its detection and quantification. nih.gov Novel acylamino benzoic acid derivatives are being designed as derivatization agents for use in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Computational Design and Predictive Modeling for Targeted Research Outcomes

The integration of computational chemistry and molecular modeling has become an indispensable part of modern chemical research. These tools allow scientists to predict the properties and activities of molecules before they are synthesized, saving time and resources.

Future research in this area will involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comresearchgate.netnih.gov The development of more accurate and predictive QSAR models for acylamino benzoic acid derivatives will be a key focus. nih.govmdpi.comresearchgate.netnih.gov

Molecular Docking: This technique is used to predict how a molecule will bind to a biological target, such as a protein or enzyme. mdpi.comresearchgate.netnih.gov Advanced molecular docking simulations will be used to guide the design of more potent and selective acylamino benzoic acid derivatives. mdpi.comresearchgate.netnih.gov

The following table outlines the application of various computational tools in the study of acylamino benzoic acid derivatives.

Computational ToolApplicationReference
QSARPredicting biological activity based on chemical structure. nih.govmdpi.comresearchgate.netnih.gov
Molecular DockingSimulating the binding of a molecule to a biological target. mdpi.comresearchgate.netnih.gov
3D-QSARA more advanced form of QSAR that considers the three-dimensional structure of molecules. mdpi.comresearchgate.net

Synergistic Approaches in Material Science and Bio-Related Research

The unique chemical properties of acylamino benzoic acid derivatives make them attractive candidates for applications in material science. There is a growing interest in exploring the synergy between their material properties and their biological activities.

Future research directions include:

Functional Biomaterials: The self-assembly of amino acid-based molecules can lead to the formation of novel biomaterials with applications in drug delivery and tissue engineering. beilstein-journals.org Acylamino benzoic acid derivatives are being investigated as building blocks for these materials.

Atomic Layer Deposition (ALD) Inhibitors: In the semiconductor industry, there is a need for molecules that can selectively inhibit the deposition of thin films on certain surfaces. Benzoic acid derivatives have shown promise as ALD inhibitors, and future research will explore the potential of acylamino benzoic acid derivatives in this application. mdpi.com

Polymer Chemistry: The incorporation of acylamino benzoic acid derivatives into polymers can impart new functionalities to these materials, such as enhanced thermal stability or specific biological activities.

Educational and Methodological Advancements in Acylamino Benzoic Acid Derivative Research

The study of acylamino benzoic acid derivatives also contributes to advancements in chemical education and research methodologies. The synthesis of amides is a fundamental reaction taught in organic chemistry, and the synthesis of these compounds can serve as a practical and engaging laboratory exercise. tifr.res.in

Methodological advancements are being driven by the need for more sophisticated analytical techniques to characterize these complex molecules. This includes the use of advanced spectroscopic and chromatographic methods to determine their structure and purity. researchgate.net The development of new analytical methods will be crucial for ensuring the quality and reliability of research in this field.

Q & A

Q. What are the common synthetic routes for 4-[(3-aminobenzoyl)amino]benzoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via amide coupling reactions between 3-aminobenzoic acid derivatives and activated benzoic acid precursors. A standard method involves using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) to enhance efficiency. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) are optimized by monitoring yields via HPLC or TLC. For example, nucleophilic substitution reactions in anhydrous DMF at 45°C for 1–2 hours have been reported for analogous benzoic acid derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the benzoyl-amino group (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid moiety (δ 12–13 ppm) .
  • HPLC with UV detection : For purity assessment (≥98% purity is standard for research-grade material) .
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and amide I/II bands at 1650–1550 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

A 2³ factorial design can systematically evaluate variables like temperature (30–60°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%). Response surface methodology (RSM) can model interactions between factors to maximize yield while minimizing side products. For instance, studies on similar triazine-based benzoic acids identified solvent polarity as the most critical factor, with DMF outperforming THF due to improved solubility of intermediates .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from differences in assay protocols or impurity profiles. To resolve this:

  • Conduct comparative studies using standardized assays (e.g., CLSI guidelines for antimicrobial testing).
  • Perform batch-to-batch purity analysis via LC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
  • Validate findings using orthogonal methods (e.g., in vitro enzyme inhibition assays paired with molecular docking) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite): To simulate binding to enzymes like dihydrofolate reductase (DHFR), leveraging crystal structures from the PDB .
  • DFT calculations : To analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding affinity .
  • MD simulations : To assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. What strategies can enhance the aqueous solubility of this compound without compromising its bioactivity?

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt .
  • PEGylation : Introduce polyethylene glycol (PEG) chains via esterification of the carboxylic acid group .
  • Co-crystallization : Use co-formers like nicotinamide to improve dissolution rates, as demonstrated for structurally related benzoic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.